molecular formula C15H20N4O2S B7061418 N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide

Cat. No.: B7061418
M. Wt: 320.4 g/mol
InChI Key: LRAGIFVNVWQHEV-UHFFFAOYSA-N
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Description

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a pyrazole ring and an isoquinoline moiety, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-17(11-12-18-9-4-8-16-18)22(20,21)19-10-7-14-5-2-3-6-15(14)13-19/h2-6,8-9H,7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAGIFVNVWQHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=CC=N1)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, followed by the introduction of the isoquinoline moiety. The final step involves the sulfonation reaction to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols.

Scientific Research Applications

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide exerts its effects involves the inhibition of specific enzymes or proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biological pathways and lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-pyrazol-1-ylethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonamide is unique due to its combination of a pyrazole ring and an isoquinoline moiety. This structure provides distinct chemical and biological properties that are not found in other sulfonamide compounds.

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